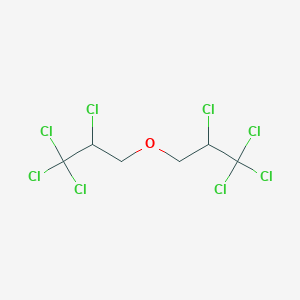

Bis(2,3,3,3-tetrachloropropyl) ether

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2,3,3,3-tetrachloropropyl) ether is typically synthesized through the reaction of 2,3,3,3-tetrachloropropanol with thionyl chloride . This reaction requires controlled temperature conditions and the presence of a suitable solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of trichloroethylene , 1,3,5-trioxane , aluminum chloride , hydrochloric acid , and sulfuric acid . These reagents are combined under specific conditions to yield the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,3,3,3-tetrachloropropyl) ether undergoes various chemical reactions, including oxidation , reduction , and substitution .

Common Reagents and Conditions:

Oxidation: This reaction typically involves the use of oxidizing agents such as or .

Reduction: Reducing agents like or are commonly used.

Substitution: Halogenation reactions often involve reagents like or under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

Agricultural Applications

Bis(2,3,3,3-tetrachloropropyl) ether is predominantly used as a synergist in insecticide formulations . It enhances the efficacy of various active ingredients in pesticides, allowing for lower application rates while maintaining effectiveness against target pests.

- Mechanism of Action: The compound interacts with insecticides such as pyrethrins and carbamates to increase their potency by inhibiting metabolic pathways in insects that would otherwise confer resistance .

- Case Study: Research conducted on tea garden soils demonstrated that this compound degrades following first-order kinetics. The degradation rate is influenced by soil type and microbial activity, with half-lives varying significantly between sterilized and non-sterilized soils.

Industrial Applications

In industrial contexts, this compound serves multiple roles:

- Flame Retardant: Its high chlorine content provides superior flame-retardant properties compared to other compounds.

- Plasticizer: Used in the formulation of plastics to enhance flexibility and durability.

- Solvent: Acts as a solvent in various chemical reactions and processes.

| Application Type | Description |

|---|---|

| Flame Retardant | Reduces flammability in materials |

| Plasticizer | Improves flexibility in plastic products |

| Solvent | Facilitates chemical reactions |

Biological and Environmental Impact Studies

Research has also focused on the biological effects of this compound:

- Toxicological Studies: Investigations into its toxicity reveal that while it is moderately toxic, it poses potential risks for bioaccumulation in ecosystems due to its persistence in the environment .

-

Analytical Techniques Used:

- Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is employed for residue analysis in environmental samples.

- Accelerated Solvent Extraction (ASE) is utilized for extracting the compound from complex matrices like soil and plant tissues.

Mecanismo De Acción

The mechanism of action of bis(2,3,3,3-tetrachloropropyl) ether involves its interaction with molecular targets and pathways in the systems it is applied to . For instance, as a flame retardant, it interferes with the combustion process by releasing halogen radicals that quench free radicals in the flame . In pesticides, it enhances the effectiveness of active ingredients by increasing their stability and penetration .

Comparación Con Compuestos Similares

- Octachlorodipropyl ether

- Hexachloropropyl ether

- Tetrachloropropyl ether

Comparison: Bis(2,3,3,3-tetrachloropropyl) ether is unique due to its high chlorine content , which imparts superior flame retardant and pesticidal properties compared to its analogs . Its molecular structure allows for effective interaction with various substrates, making it a versatile compound in multiple applications .

Actividad Biológica

Overview

Bis(2,3,3,3-tetrachloropropyl) ether, also known by various names including octachlorodipropyl ether and Monsanto 16226, is a chlorinated ether compound primarily used in industrial applications such as solvents, flame retardants, and as a synergizing agent in pesticide formulations. Its chemical formula is with a molecular weight of 377.735 g/mol . This article explores its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Target and Mode of Action

This compound acts primarily as a synergist in pesticide applications. It enhances the effectiveness of active ingredients by potentially altering biochemical pathways related to pesticide action. This synergistic effect is crucial in improving the efficacy of pesticides against pests while minimizing the required dosage .

Biochemical Pathways

The compound influences several biochemical pathways:

- Cell Signaling : It may interact with cell receptors and enzymes, modulating their activity and affecting cellular responses.

- Gene Expression : Alterations in gene expression have been observed in response to exposure to this compound.

- Cellular Metabolism : The compound can affect metabolic processes within cells, potentially leading to increased toxicity or altered cellular function depending on dosage .

In Vitro Studies

Research indicates that this compound can impact cellular processes significantly:

- Cytotoxicity : At elevated concentrations, it has shown cytotoxic effects on various cell lines.

- Cell Proliferation : Studies have documented changes in cell proliferation rates when exposed to this compound .

In Vivo Studies

Animal model studies demonstrate varying effects based on dosage:

- Low Doses : Some studies suggest potential beneficial effects on enhancing pesticide efficacy without significant toxicity.

- High Doses : Conversely, higher doses are associated with adverse health effects, including organ toxicity and disruption of metabolic functions .

Case Studies

- Pesticide Efficacy : A study highlighted the role of this compound in improving the effectiveness of specific pesticides against resistant pest strains. The compound was shown to enhance pesticide absorption in target organisms .

- Toxicological Assessments : Research conducted on rodents revealed that exposure to this compound resulted in increased levels of oxidative stress markers and alterations in liver function tests at high exposure levels .

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity upon ingestion. It is essential to consider its potential environmental persistence and bioaccumulation when evaluating its safety for use in agricultural applications .

Summary Table of Properties

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 377.735 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 365.1 ± 37.0 °C |

| Melting Point | 177 °C |

| Primary Use | Pesticide synergist |

Propiedades

IUPAC Name |

1,1,1,2-tetrachloro-3-(2,3,3,3-tetrachloropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXZKBHJZAIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861778 | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-90-2 | |

| Record name | Octachlorodipropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3,3,3-tetrachloropropyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bis(2,3,3,3-tetrachloropropyl) ether primarily known for in the scientific literature?

A1: this compound, often referred to as S421, has been predominantly researched for its insecticidal properties and its ability to synergize the effects of other insecticides, particularly pyrethrins and carbamates. [, , ]

Q2: How does this compound behave in different soil types?

A2: Research indicates that this compound degrades in various tea garden soils, following first-order kinetics. The degradation rate is significantly influenced by factors like organic matter content, temperature, and microbial activity. [] For instance, its half-life is considerably longer in sterilized soil compared to non-sterilized soil. []

Q3: Are there specific analytical techniques used to study this compound?

A3: Gas Chromatography coupled with Electron Capture Detection (GC-ECD) is a prominent method employed for determining the residue levels and degradation dynamics of this compound in environmental matrices like soil and tea leaves. [, ] Additionally, Accelerated Solvent Extraction (ASE) is used for extracting the compound from tea leaves prior to analysis by GC. []

Q4: Does the structure of this compound pose challenges for its analysis by NMR spectroscopy?

A4: Yes, the presence of two chiral centers and the steric hindrance from the trichloromethyl groups contribute to the complexity observed in both 1H and 13C NMR spectra of this compound. [] Two-dimensional NMR techniques are particularly helpful in resolving these complex spectra and confirming the compound's structure. []

Q5: What are the key concerns related to this compound's persistence in the environment?

A6: While this compound degrades in the environment, factors influencing its degradation rate, such as soil type and temperature, can impact its persistence. [] This raises concerns about potential bioaccumulation and long-term effects on ecosystems, necessitating further research and monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.